N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-13-5-3-12(4-6-13)11-27-9-1-2-15(19(27)29)18(28)26-14-7-8-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGZPBVZALVBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its binding affinity and activity. These interactions can modulate various biological processes, making it a subject of interest in drug discovery and development .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Inferred from structural formula; exact data unavailable in evidence.
Key Research Findings and Trends
Substitution Effects on Activity and Solubility
- Pyridine/Pyridone Substitutions : In BMS-777607, substitution at the pyridine 3-position (e.g., 4-ethoxy) improved enzyme potency, while 4-position modifications enhanced aqueous solubility and kinase selectivity . The target compound’s 4-fluoro-3-(trifluoromethyl)phenyl group may similarly optimize binding affinity but could reduce solubility due to increased hydrophobicity.
- Trifluoromethyl vs. Trifluoromethoxy: The trifluoromethyl group in the target compound (vs.
Pharmacological and Clinical Insights
- BMS-777607: Demonstrated complete tumor stasis in a Met-dependent xenograft model and advanced to phase I trials due to favorable pharmacokinetics and safety .
- Methoxy vs. Fluoro Phenyl Groups : The methoxyphenyl substituent in ’s compound (vs. fluorophenyl in the target) may alter electron distribution, affecting binding to kinase ATP pockets .
Biological Activity
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H14F4N2O3
- Molecular Weight: 414.37 g/mol
- IUPAC Name: this compound
Anticancer Activity
Research indicates that derivatives of the dihydropyridine structure, including the compound , exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration, highlighting the potential of these compounds in cancer therapy .
The mechanism by which this compound exhibits biological activity involves several pathways:
- Enzyme Inhibition: The compound acts as a selective inhibitor of Met kinase, which is implicated in various cancers. The substitution patterns on the pyridine ring enhance enzyme potency and selectivity.
- Cell Signaling Modulation: The presence of fluorinated groups may increase binding affinity to specific receptors or enzymes, leading to altered signaling pathways that can inhibit tumor growth .
Case Study 1: Met Kinase Inhibition
A study involving substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides reported that these compounds exhibited potent inhibition of Met kinase. Analogues demonstrated improved efficacy in vivo, with one analogue advancing to phase I clinical trials due to its favorable pharmacokinetic profile .
Case Study 2: Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that certain derivatives had minimum inhibitory concentrations (MICs) that were competitive with established antibiotics like ciprofloxacin .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
